molecular formula C11H14N2 B12113535 5-butyl-1H-benzo[d]imidazole

5-butyl-1H-benzo[d]imidazole

Cat. No.: B12113535
M. Wt: 174.24 g/mol
InChI Key: FGQBDMCTWLXZIV-UHFFFAOYSA-N
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Description

5-Butyl-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound. It consists of a benzimidazole core with a butyl group attached at the 5-position. Benzimidazoles are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-butyl-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives. One common method includes the reaction of o-phenylenediamine with butyric acid under acidic conditions, followed by cyclization to form the benzimidazole ring.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts and solvents are chosen based on their ability to facilitate the reaction while being cost-effective and environmentally friendly.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of any functional groups present on the benzimidazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the butyl group or hydrogen atoms on the benzimidazole ring can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophilic substitution with various nucleophiles.

Major Products: The major products depend on the type of reaction. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry: 5-Butyl-1H-benzo[d]imidazole is used as a precursor in the synthesis of more complex molecules

Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as antimicrobial, antifungal, and anticancer agents. Their ability to interact with biological targets such as enzymes and receptors makes them promising candidates for drug development.

Industry: In the agrochemical industry, benzimidazole derivatives are used as fungicides and herbicides. The compound’s stability and reactivity make it suitable for formulating products that protect crops from pests and diseases.

Mechanism of Action

The mechanism of action of 5-butyl-1H-benzo[d]imidazole and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins in bacteria, leading to their death. In cancer therapy, it may interfere with cell division, preventing the proliferation of cancer cells.

Molecular Targets and Pathways:

    Enzymes: Inhibition of enzymes like DNA gyrase in bacteria.

    Receptors: Binding to specific receptors on cell surfaces, blocking signal transduction pathways.

    Pathways: Disruption of metabolic pathways essential for cell survival and replication.

Comparison with Similar Compounds

    1H-benzo[d]imidazole: The parent compound without the butyl group.

    5-methyl-1H-benzo[d]imidazole: A similar compound with a methyl group instead of a butyl group.

    5-ethyl-1H-benzo[d]imidazole: Another analog with an ethyl group.

Uniqueness: 5-Butyl-1H-benzo[d]imidazole stands out due to the presence of the butyl group, which can influence its lipophilicity, reactivity, and biological activity

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

6-butyl-1H-benzimidazole

InChI

InChI=1S/C11H14N2/c1-2-3-4-9-5-6-10-11(7-9)13-8-12-10/h5-8H,2-4H2,1H3,(H,12,13)

InChI Key

FGQBDMCTWLXZIV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(C=C1)N=CN2

Origin of Product

United States

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